molecular formula C12H18N2O B064989 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

Cat. No.: B064989
M. Wt: 206.28 g/mol
InChI Key: HFZDMKMXPGRKCK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-2559 involves several steps, starting with the preparation of the key intermediate, 4-(5-ethoxy-3-pyridinyl)-N-methyl-3-buten-1-amine. This intermediate is then subjected to various reaction conditions to obtain the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for TC-2559 are not widely documented. it is likely that the production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of its difumarate salt for enhanced stability and solubility .

Chemical Reactions Analysis

Types of Reactions

TC-2559 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TC-2559 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of TC-2559 depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield amine derivatives .

Mechanism of Action

TC-2559 exerts its effects by selectively binding to and activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation leads to the modulation of synaptic transmission, particularly in the central nervous system. The compound enhances inhibitory synaptic transmission in the spinal dorsal horn, which contributes to its antinociceptive effects . Additionally, TC-2559 has been shown to increase dopamine release in the striatum, which may be related to its cognitive-enhancing properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

InChI

InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+

InChI Key

HFZDMKMXPGRKCK-GQCTYLIASA-N

Isomeric SMILES

CCOC1=CN=CC(=C1)/C=C/CCNC

SMILES

CCOC1=CN=CC(=C1)C=CCCNC

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCCNC

Synonyms

(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine
TC 2559
TC-2559
TC2559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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